4-Chloro-3-(4-fluorophenylcarbamoyl)phenylboronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(4-fluorophenylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through hydroboration of an appropriate precursor, such as an alkyne or alkene, followed by oxidation.
Introduction of the Chloro and Fluorophenylcarbamoyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration and oxidation processes, followed by electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(4-fluorophenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The chloro and fluorophenylcarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters.
Reduction: Boranes.
Scientific Research Applications
4-Chloro-3-(4-fluorophenylcarbamoyl)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(4-fluorophenylcarbamoyl)phenylboronic acid primarily involves its ability to form stable complexes with various molecular targets:
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H10BClFNO3 |
---|---|
Molecular Weight |
293.49 g/mol |
IUPAC Name |
[4-chloro-3-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BClFNO3/c15-12-6-1-8(14(19)20)7-11(12)13(18)17-10-4-2-9(16)3-5-10/h1-7,19-20H,(H,17,18) |
InChI Key |
FUKODQRCJODOIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)F)(O)O |
Origin of Product |
United States |
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